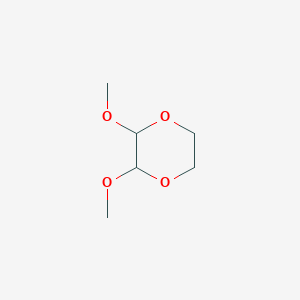

2,3-Dimethoxy-1,4-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

23918-30-1 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2,3-dimethoxy-1,4-dioxane |

InChI |

InChI=1S/C6H12O4/c1-7-5-6(8-2)10-4-3-9-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

UOFNWHNRPMWMQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(OCCO1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethoxy 1,4 Dioxane and Its Structural Analogues

Direct Synthesis Approaches to 2,3-Dimethoxy-1,4-dioxane

Direct synthesis methods provide straightforward routes to the this compound core structure through the formation of the dioxane ring from acyclic precursors.

Acid-Catalyzed Acetalization of 1,2-Dicarbonyl Compounds

A primary method for synthesizing this compound derivatives involves the acid-catalyzed acetalization of 1,2-dicarbonyl compounds. This reaction is a fundamental and widely used strategy for the protection of carbonyl groups. acs.org The process typically involves reacting a 1,2-dicarbonyl compound, such as 2,3-butanedione (B143835) (biacetyl), with a 1,2-diol in the presence of an acid catalyst. nih.govthieme-connect.de The use of a dehydrating agent, like trimethyl orthoformate, is often crucial to drive the reaction towards the formation of the acetal (B89532). nih.govthieme-connect.de

For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be prepared by reacting 2,3-butanedione with ethylene (B1197577) glycol and trimethyl orthoformate in methanol, catalyzed by camphorsulfonic acid. nih.govclockss.org This reaction proceeds at reflux and can achieve a high yield of the desired product. nih.govclockss.org The acid catalyst facilitates the formation of the cyclic acetal by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the hydroxyl groups of the diol. pearson.com Various acid catalysts, including Brønsted acids like p-toluenesulfonic acid and Lewis acids, can be employed. organic-chemistry.org Recent advancements have also explored the use of photoacid catalysts for acetalization under visible light irradiation. rsc.org

Condensation Reactions Involving 1,2-Diols and Orthoformates

The condensation of 1,2-diols with orthoformates is another effective direct approach to 1,4-dioxane (B91453) derivatives. rsc.org This method is particularly useful for introducing alkoxy groups at the 2 and 3 positions of the dioxane ring. Orthoesters, such as trimethyl orthoformate, serve as both a reactant and a dehydrating agent in these condensations.

The reaction of ethylene glycol with 2,3-butanedione and trimethyl orthoformate in the presence of an acid catalyst like camphorsulfonic acid is a prime example of this strategy, leading to 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane in excellent yield. nih.govthieme-connect.de The versatility of this method allows for the synthesis of various substituted 1,4-dioxanes by choosing the appropriate 1,2-diol and dicarbonyl compound. thieme-connect.de The reaction conditions are generally mild, often involving refluxing in a suitable solvent like methanol. nih.govclockss.org

Precursor-Based Strategies for 1,4-Dioxane Derivatives

These strategies involve the construction of the 1,4-dioxane ring from precursors that already contain some of the required structural features.

Derivatization from Butanedione Scaffolds

Butanedione and its derivatives are valuable starting materials for the synthesis of 2,3-disubstituted-1,4-dioxanes. nih.govclockss.orgrsc.org The reaction of 2,3-butanedione with ethylene glycol under acid-catalyzed acetalization conditions is a common method to produce 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane. nih.govthieme-connect.de This compound serves as a stable precursor to other useful molecules. nih.govrsc.org

The general applicability of using butane-2,3-dione (biacetyl) with 1,2-diols and trimethyl orthoformate in the presence of an acid catalyst makes it a robust method for obtaining butane (B89635) diacetal protected derivatives. thieme-connect.de This approach has been utilized in the synthesis of various functionalized 1,4-dioxanes. thieme-connect.de

Table 1: Synthesis of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane from 2,3-Butanedione

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| 2,3-Butanedione, Ethylene Glycol, Trimethyl Orthoformate | Camphorsulfonic Acid | Methanol | Reflux, 24h | 95% | nih.govclockss.org |

| 2,3-Butanedione, Ethylene Glycol, Trimethyl Orthoformate | 10-Camphorsulfonic Acid | Methanol | Reflux | 95% | thieme-connect.de |

Chiral Induction through Tartaric Acid Derivatives

Tartaric acid is a readily available and inexpensive chiral starting material for the synthesis of enantiomerically pure compounds. nih.gov Its derivatives have been extensively used to induce chirality in the synthesis of 1,4-dioxane structures. nih.govunl.pt The C2-symmetric nature of tartaric acid makes it an excellent template for creating chiral ligands and catalysts with a 1,4-dioxane backbone. unl.pt

The synthesis often begins with the acetal exchange reaction of a tartrate, such as dimethyl tartrate, with a reagent like 2,2,3,3-tetramethoxybutane, catalyzed by an acid. unl.pt This forms a chiral 1,4-dioxane ring with defined stereochemistry. unl.pt These chiral dioxane scaffolds can then be further modified to create a variety of chiral molecules, including diamines and diols, which have applications in asymmetric catalysis. nih.gov For example, C2-symmetrical diamines with a 1,4-dioxane ring have been prepared from (2R, 3R)-(+)-tartaric acid and have shown potential as organocatalysts. nih.gov The rigid 1,4-dioxane ring in these structures, with its defined stereocenters, is crucial for transferring chirality. unl.pt

Stereoselective Synthesis of Enantiopure this compound Isomers

The stereoselective synthesis of enantiopure isomers of this compound is important for applications where specific stereoisomers are required, such as in the synthesis of pheromones and other biologically active molecules. beilstein-journals.org A key strategy involves the use of chiral precursors, most notably derivatives of tartaric acid. unl.pt

Starting from a chiral tartrate derivative, a 1,4-dioxane ring with controlled stereochemistry can be constructed. unl.pt For instance, derivatives of (2R,3R,5R,6R)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dicarboxylate, which are derived from tartaric acid, can be used as starting materials. unl.pt The stereocenters from the tartaric acid moiety direct the stereochemical outcome of subsequent reactions.

Furthermore, isomerization techniques can be employed to convert between different stereoisomers of substituted 1,4-dioxanes. For example, trans-2,3-disubstituted butanediacetal derivatives can be isomerized to their cis-isomers. beilstein-journals.org This allows for access to a wider range of stereochemically pure compounds. The synthesis of both enantiomers of natural products like disparlure (B1670770) and monachalure has been achieved using stereoselective methods starting from butanediacetal derivatives. beilstein-journals.org

Emerging Synthetic Routes and Methodological Advancements

The development of novel synthetic strategies for 1,4-dioxane and its derivatives is driven by the need for more efficient, selective, and sustainable methods. Recent advancements have focused on catalytic systems, enantioselective syntheses, and the use of versatile precursors to access structurally diverse dioxane scaffolds. These emerging routes offer improvements over traditional methods, which often require harsh conditions and yield mixtures of products.

One significant area of advancement is the development of catalytic methods that operate under milder conditions. For instance, an efficient synthesis of 1,4-dioxane has been achieved through the dimerization of oxirane at a low temperature of 75°C using a zirconium dioxide/titanium dioxide (ZrO₂/TiO₂) catalyst. mdpi.com This method demonstrates high conversion (100%) and selectivity (86.2%), representing a substantial improvement over older techniques that required temperatures around 160°C with catalysts like sulfuric acid. mdpi.com The synergy between Brønsted and Lewis acid sites on the solid acid catalyst is believed to enhance the reaction's efficiency. mdpi.com

Enantioselective synthesis has been a major focus, aiming to produce specific stereoisomers of substituted dioxanes, which is crucial for applications in medicinal chemistry. A novel, one-step Michael Initiated Ring Closure (MIRC) reaction has been developed to prepare enantiomerically pure substituted 1,4-dioxanes. sciforum.netresearchgate.net This method involves the conjugate addition of alkoxide anions, derived from commercially available enantiopure 1,2-diols, to vinyl phenyl selenones. The subsequent intramolecular displacement of the phenylselenonyl group yields the desired enantiopure 1,4-dioxane derivatives. sciforum.net This approach is notable for its simplicity and its potential to create complex chiral building blocks. sciforum.net

Another innovative strategy is the organocatalytic enantioselective desymmetrization of oxetanes. researchgate.net This mild and highly efficient process allows for the synthesis of chiral 1,4-dioxanes and other oxygen-containing heterocycles by establishing quaternary stereocenters with high enantioselectivity. researchgate.net

The use of versatile and readily prepared precursors is also a hallmark of modern synthetic design. A notable example is the synthesis of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane from butane-2,3-dione, ethylene glycol, and trimethyl orthoformate, catalyzed by camphorsulfonic acid. nih.govclockss.org This compound serves as a stable and convenient precursor to 2,3-dimethylene-1,4-dioxane, a reactive diene. nih.govrsc.org The in situ generation of this diene allows it to participate in [4+2] cycloaddition reactions with various dienophiles, providing a straightforward route to functionalized cyclohexene (B86901) derivatives, which are valuable intermediates for biologically important molecules. nih.gov

Furthermore, new methods for synthesizing functionalized 1,4-dioxane-2,5-diones have been developed. An effective approach involves the acylation of α-hydroxy acids with derivatives of α-bromoalkanoic acids, followed by cyclization in acetonitrile. sci-hub.se This method is an improvement over previous techniques that used DMF as a solvent, which complicated product purification. sci-hub.se These monosubstituted 1,4-dioxane-2,5-diones are promising substrates for ring-opening polymerization to create statistic glycolide-based copolymers. sci-hub.se

The table below summarizes key aspects of these emerging synthetic methodologies.

| Methodology | Key Reaction Type | Primary Reactants | Key Features & Advantages | Synthesized Analogues |

| Low-Temperature Catalytic Dimerization | Dimerization | Oxirane | Low temperature (75°C), high conversion and selectivity, solid acid catalyst (ZrO₂/TiO₂). mdpi.com | Unsubstituted 1,4-dioxane. mdpi.com |

| Michael Initiated Ring Closure (MIRC) | Michael Addition, Intramolecular Cyclization | Enantiopure 1,2-diols, Vinyl phenyl selenones | One-step, high enantiomeric purity, forms substituted dioxanes. sciforum.net | Enantiomerically pure substituted 1,4-dioxanes. sciforum.net |

| Organocatalytic Desymmetrization | Ring-opening of oxetanes | Oxetanes, Alcohols | Asymmetric synthesis, high enantioselectivity, establishes quaternary stereocenters. researchgate.net | Chiral 1,4-dioxanes and other oxa-heterocycles. researchgate.net |

| Use of Dioxane Precursors for Cycloaddition | Acetalization, [4+2] Cycloaddition | Butane-2,3-dione, Ethylene glycol, Dienophiles | Forms a stable diene precursor, enables access to functionalized carbocycles. nih.gov | Functionalized cyclohexenes derived from a dioxane intermediate. nih.gov |

| Improved Synthesis of Dioxanediones | Acylation, Cyclization | α-Hydroxy acids, α-Bromoalkanoic acid derivatives | Avoids problematic solvents like DMF, produces substrates for polymerization. sci-hub.se | Mono- and disubstituted 1,4-dioxane-2,5-diones. sci-hub.se |

Reactivity and Mechanistic Analysis of 2,3 Dimethoxy 1,4 Dioxane

Cycloaddition Reactions and Dienoic Transformations

The reactivity of 2,3-dimethoxy-1,4-dioxane and its derivatives is prominently characterized by their utility in cycloaddition reactions, serving as precursors to highly reactive diene intermediates. These transformations are pivotal for the synthesis of complex cyclic systems.

2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane has been identified as a stable and convenient precursor to 2,3-dimethylene-1,4-dioxane. rsc.orgrsc.orgnih.gov This intermediate readily undergoes [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles to yield functionalized cyclohexene (B86901) derivatives. rsc.orgrsc.orgnih.gov The resulting cycloadducts are valuable intermediates for the synthesis of biologically significant molecules. rsc.org For instance, the reaction of the in situ generated 2,3-dimethylene-1,4-dioxane with N-phenylmaleimide at elevated temperatures produces the corresponding Diels-Alder adduct. nih.gov The efficiency of this process allows for the construction of complex six-membered carbocycles, which can be further transformed into a variety of cyclohexanol (B46403) derivatives. rsc.org

A study on the reaction between 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane and N-phenylmaleimide demonstrated that the yield of the cycloaddition product is sensitive to reaction conditions. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) and optimization of the reaction temperature were found to be crucial for maximizing the yield of the desired functionalized cyclohexene derivative. nih.gov

Table 1: [4+2] Cycloaddition of in situ generated 2,3-Dimethylene-1,4-dioxane with various dienophiles.

| Dienophile | Product | Yield (%) | Reference |

|---|---|---|---|

| N-phenylmaleimide | Functionalized cyclohexene derivative | 51-68% | nih.gov |

Note: Yields are based on specific reported experimental conditions and may vary.

The generation of the key reactive intermediate, 2,3-dimethylene-1,4-dioxane, from its stable precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, is typically achieved under thermal conditions. rsc.orgnih.gov However, attempts to isolate this diene have been met with challenges due to its inherent instability. nih.gov The high temperatures required for its formation can also lead to side reactions, most notably polymerization. rsc.orgnih.gov

The reactivity of the 2,3-dimethylene-1,4-dioxane intermediate is characteristic of a highly reactive diene. It readily participates in Diels-Alder reactions with a range of electron-deficient alkenes and alkynes (dienophiles). rsc.orgrsc.orgnih.gov The cycloaddition adducts obtained from these reactions serve as versatile platforms for further chemical transformations, leading to the synthesis of potentially useful intermediates for biologically important materials. rsc.orgnih.gov

A significant application of the diene generated from this compound derivatives is the synthesis of substituted catechols. When the highly efficient diene, (2R,3R)-2,3-dimethoxy-2,3-dimethyl-5,6-dimethylene-1,4-dioxane, reacts with acetylenic dienophiles, it provides a straightforward route to substituted catechols. researchgate.net This methodology offers a valuable synthetic pathway to a class of compounds that are prevalent in numerous natural products and other biologically active molecules. researchgate.net The reaction proceeds via a Diels-Alder cycloaddition followed by a subsequent elimination or rearrangement to afford the aromatic catechol ring system. researchgate.netdoi.org

A primary challenge in the utilization of the 2,3-dimethylene-1,4-dioxane intermediate is its propensity to undergo polymerization, which competes with the desired cycloaddition reaction. rsc.orgnih.gov This side reaction is particularly prevalent at the high temperatures necessary to generate the diene from its precursor. nih.gov To mitigate polymerization and improve the yield of the cycloadduct, an excess of the diene precursor is often required. rsc.orgnih.gov

Formation of Substituted Catechols via Acetylenic Dienophiles

Stereoelectronic Control in Reactive Pathways

Stereoelectronic effects play a crucial role in dictating the conformational preferences and reactivity of cyclic systems like this compound and its derivatives. The anomeric effect, a key stereoelectronic interaction, is particularly significant in acetals and related structures. researchgate.net This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital of the C-substituent bond (n -> σ*). rsc.org

In the context of reactions involving this compound, stereoelectronic control can influence the facial selectivity of additions to the double bonds of the 2,3-dimethylene-1,4-dioxane intermediate. For instance, in related systems like 5-methylene-1,3-dioxane, electrophilic additions have shown a preference for axial attack (endo stereoselectivity), which can be attributed to hyperconjugation involving the synclinal C-O bonds. soton.ac.uk This suggests that the stereoelectronic environment of the dioxane ring can direct the approach of incoming reagents, thereby controlling the stereochemical outcome of the reaction. The hydrolysis of related cyclic orthoesters, for example, proceeds with the exclusive loss of the axial alkoxy group, providing strong evidence for stereoelectronic control in the cleavage of tetrahedral intermediates. researchgate.net

Ring-Opening and Functional Group Interconversions

The 1,4-dioxane (B91453) ring system, while relatively stable, can undergo ring-opening reactions under specific conditions, providing a pathway to functionalized acyclic compounds. For instance, the ring-opening of dioxane derivatives with various nucleophiles has been explored as a synthetic route to derivatives with pendant functional groups. researchgate.net

The cycloadducts derived from the [4+2] cycloaddition of the 2,3-dimethylene-1,4-dioxane intermediate are particularly amenable to a variety of functional group interconversions. rsc.org These transformations can include, but are not limited to, hydrolysis of the acetal (B89532) functionality, reduction of carbonyl groups, and modifications of the cyclohexene ring. For example, the adducts can be transformed into 1,2-dihydroxycyclohexanes and their analogues, which are structures of interest in medicinal chemistry. rsc.org The strategic use of protecting groups and subsequent deprotection steps allows for the selective manipulation of the functional groups present in the cycloadducts, enabling the synthesis of a diverse array of complex molecules. researchgate.net

Hydrolytic Cleavage Mechanisms

The presence of two methoxy (B1213986) groups on the 1,4-dioxane ring at the 2 and 3 positions makes this compound an acetal. Acetals are known to be stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. The hydrolytic cleavage of this compound is therefore expected to be an acid-catalyzed process.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves several key steps. researchgate.netpearson.comlibretexts.org The reaction is initiated by the protonation of one of the ether oxygens, which increases the electrophilicity of the adjacent carbon atom. pearson.com This is followed by the nucleophilic attack of a water molecule.

The likely sequence for the hydrolytic cleavage of this compound is as follows:

Protonation: An acid catalyst donates a proton to one of the methoxy oxygen atoms.

Formation of a Hemiacetal and Methanol: The protonated methoxy group is a good leaving group (methanol). Its departure is facilitated by the lone pair of electrons on the adjacent ring oxygen, leading to the formation of a resonance-stabilized oxonium ion. A water molecule then attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A water molecule acts as a base to remove a proton from the newly added hydroxyl group, regenerating the acid catalyst and forming a hemiacetal.

Ring Opening: The process can continue with the protonation of the other methoxy group, leading to the eventual cleavage of the 1,4-dioxane ring. The final products of complete hydrolysis would be ethylene (B1197577) glycol, and two molecules of methanol.

It is important to note that studies on related compounds, such as non-phenolic β-O-4 dimers in lignin, have shown that acid-catalyzed cleavage of ether linkages can be slow, sometimes requiring elevated temperatures to achieve significant conversion. scirp.org

Table 1: Predicted Products of Hydrolytic Cleavage of this compound

| Reactant | Conditions | Predicted Products |

| This compound | Acidic (e.g., dilute HCl, H₂SO₄), Heat | Ethylene glycol, Methanol |

Esterification and Intramolecular Cyclization Pathways

Esterification:

Esterification would likely proceed via the hydrolysis of the methoxy groups, as described above, to yield hydroxyl functionalities which can then be esterified. For instance, partial hydrolysis could yield a hydroxy-methoxy-dioxane intermediate. This intermediate could then undergo esterification at the newly formed hydroxyl group. Complete hydrolysis to ethylene glycol would, of course, allow for standard esterification of the two resulting hydroxyl groups.

A study on the synthesis of (+)-piscidic acid and cimicifugic acid L involved the hydrolytic deprotection of a dimethoxy-dimethyl-dioxane derivative to reveal hydroxyl groups, which were subsequently esterified. researchgate.net This suggests that the dioxane ring can be maintained under certain conditions while functionalizing other parts of the molecule.

Intramolecular Cyclization:

Intramolecular cyclization reactions involving the 1,4-dioxane core are also conceivable, particularly if the starting material is appropriately substituted. Research on the synthesis of various 1,4-dioxane derivatives has demonstrated that intramolecular cyclization is a viable method for forming the dioxane ring itself. udhtu.edu.uasci-hub.sethieme-connect.de For an already formed ring like this compound, further intramolecular reactions would necessitate the presence of other reactive functional groups on the molecule that could participate in cyclization.

For example, if the dioxane were part of a larger molecule with suitably positioned nucleophilic and electrophilic centers, intramolecular reactions could lead to more complex fused or bridged heterocyclic systems. Studies have shown that substituted 1,4-dioxanes can be key intermediates in the synthesis of complex natural products. unl.pt

Table 2: Potential Reaction Pathways for Functionalization

| Reaction Type | General Substrate Requirement | Potential Products |

| Esterification | Dioxane with hydroxyl groups (from hydrolysis) | Dioxane-esters |

| Intramolecular Cyclization | Dioxane with additional reactive functional groups | Fused or bridged heterocyclic systems |

Stereochemical and Conformational Investigations of 2,3 Dimethoxy 1,4 Dioxane

Conformational Dynamics of the 1,4-Dioxane (B91453) Ring

The 1,4-dioxane ring, like cyclohexane, is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. tubitak.gov.trarkat-usa.orgfiveable.me This section explores the dynamics of this ring system in 2,3-dimethoxy-1,4-dioxane.

Chair-Chair Interconversion Barriers and Equilibrium States

Substituent Effects on Ring Conformation and Stability

The presence of the two methoxy (B1213986) groups at the C2 and C3 positions significantly influences the conformational preference and stability of the 1,4-dioxane ring. These substituents can exist in either axial or equatorial positions. In the case of trans-2,3-dimethoxy-1,4-dioxane, the substituents can be either diaxial (a,a) or diequatorial (e,e). For the cis isomer, the arrangement is axial-equatorial (a,e).

The stability of these conformers is governed by a balance of steric hindrance and stereoelectronic effects, most notably the anomeric effect. arkat-usa.org Generally, bulky substituents prefer the equatorial position to minimize steric interactions with axial hydrogens. However, the anomeric effect can favor the axial orientation of electronegative substituents like the methoxy group. arkat-usa.orgbasna.ir Studies on analogous 2-substituted 1,4-dioxanes demonstrate that the conformational equilibrium is sensitive to solvent polarity, with more polar solvents sometimes favoring the axial conformer due to the anomeric effect. tubitak.gov.trcdnsciencepub.com For instance, the diaxial conformer of cis-2,6-dimethoxy-1,4-dioxane is favored more in water (57%) compared to less polar solvents like carbon disulfide (7%). tubitak.gov.tr

Anomeric Effects in this compound Systems

The anomeric effect is a crucial stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (a carbon atom adjacent to a heteroatom in a ring) to adopt an axial orientation, despite potential steric hindrance. basna.ir

Structural and Energetic Manifestations of the Anomeric Effect

The anomeric effect arises from the stabilizing interaction between the lone pair of electrons on the ring oxygen atom and the antibonding (σ) orbital of the exocyclic C-O bond of the methoxy group. basna.iracs.org This n → σ interaction is most effective when the lone pair orbital and the antibonding orbital are anti-periplanar, a condition met when the substituent is in the axial position. This interaction leads to a shortening of the endocyclic C-O bond and a lengthening of the exocyclic C-O bond.

In this compound, each methoxy group can experience an anomeric effect from the adjacent ring oxygen. Theoretical studies on related disubstituted dioxanes have shown that the diaxial conformation can be significantly stabilized by this effect, sometimes overriding the steric preference for the diequatorial conformation. arkat-usa.org The energy difference between diaxial and diequatorial conformers in similar systems can be greater than 2 kcal/mol, highlighting the energetic significance of the anomeric effect. arkat-usa.org

Chiral Characteristics and Stereoisomeric Differentiation

The presence of two chiral centers at the C2 and C3 positions of this compound gives rise to stereoisomerism. Specifically, the compound can exist as a pair of enantiomers for the trans isomer ((2R,3R) and (2S,3S)) and as a meso compound for the cis isomer ((2R,3S) or (2S,3R)).

The differentiation of these stereoisomers is possible through chiroptical methods such as circular dichroism, as has been demonstrated for similar chiral 1,4-benzodioxane (B1196944) derivatives. nih.gov The synthesis of enantiomerically pure forms can be achieved through resolution of racemic mixtures or by asymmetric synthesis. nih.gov The specific spatial arrangement, or absolute configuration, of the methoxy groups defines the enantiomer and is crucial for its interaction with other chiral molecules. cymitquimica.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the structure of 2,3-dimethoxy-1,4-dioxane in solution. It provides detailed information about the chemical environment of each nucleus and the dynamic processes the molecule undergoes.

High-resolution ¹H and ¹³C NMR spectra offer a precise map of the connectivity and chemical environment of the atoms within the this compound molecule.

The ¹H NMR spectrum of this compound, which can exist as cis and trans isomers, shows distinct signals for the methoxy (B1213986) and dioxane ring protons. For the trans isomer, the anomeric protons (H-2, H-3) typically appear as a singlet at approximately 4.57 ppm, while the methoxy protons resonate as a singlet around 3.44 ppm. The four dioxane ring protons (H-5, H-6) give rise to a complex multiplet between 3.65 and 3.85 ppm.

The ¹³C NMR spectrum provides complementary information. For the trans isomer, the anomeric carbons (C-2, C-3) are observed at about 99.7 ppm, and the methoxy carbons appear at 56.5 ppm. The dioxane ring carbons (C-5, C-6) resonate at approximately 66.0 ppm. These chemical shifts are crucial for confirming the presence of the dimethoxydioxane core structure.

| ¹H NMR Chemical Shifts (ppm) for trans-2,3-Dimethoxy-1,4-dioxane | |

| Assignment | Chemical Shift (δ) |

| H-2, H-3 | 4.57 (s) |

| OCH₃ | 3.44 (s) |

| H-5, H-6 | 3.65-3.85 (m) |

| ¹³C NMR Chemical Shifts (ppm) for trans-2,3-Dimethoxy-1,4-dioxane | |

| Assignment | Chemical Shift (δ) |

| C-2, C-3 | 99.7 |

| OCH₃ | 56.5 |

| C-5, C-6 | 66.0 |

Data sourced from reference. s = singlet, m = multiplet.

Dynamic NMR (DNMR) studies are instrumental in understanding the conformational equilibria of this compound. The 1,4-dioxane (B91453) ring can exist in various conformations, including chair, boat, and twist-boat forms. The presence of the methoxy groups at the 2 and 3 positions introduces additional complexity, including the potential for anomeric effects.

Studies have shown that the conformational preferences are highly dependent on the solvent and the specific isomer (cis or trans). For the trans isomer, the molecule primarily adopts a chair conformation with the two methoxy groups in axial positions to maximize the anomeric effect. This diaxial conformation is in equilibrium with a diequatorial form. Low-temperature NMR experiments can "freeze out" these conformers, allowing for the determination of the energy barriers between them. The coalescence of signals as the temperature is raised provides quantitative data on the rates of conformational interchange.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₆H₁₂O₄. The calculated exact mass for this formula is 148.0736 g/mol . HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield a measured m/z value very close to this theoretical value, typically within a few parts per million (ppm), confirming the compound's elemental composition.

| HRMS Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₆H₁₂O₄ |

| Calculated Exact Mass | 148.0736 |

| Expected [M+H]⁺ | 149.0814 |

| Expected [M+Na]⁺ | 171.0633 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-O bond stretching and bending vibrations.

Key characteristic absorption bands include strong C-O stretching vibrations, typically observed in the region of 1200-1000 cm⁻¹. The C-H stretching vibrations of the alkyl groups (methoxy and dioxane ring) appear just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹). The absence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, while the lack of a sharp, strong peak around 1700 cm⁻¹ indicates the absence of a carbonyl (C=O) group.

| Key IR Absorption Bands for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch | 2950-2850 |

| C-O Stretch | 1200-1000 |

Data sourced from references.

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and conformational details.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound are predominantly achieved through gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification. These techniques are crucial for resolving the compound from complex mixtures and verifying its identity and purity.

Gas chromatography-mass spectrometry (GC-MS) has been effectively utilized for the analysis of this compound in various contexts, particularly in the analysis of natural product extracts. For instance, the compound has been identified as a constituent in the diethyl ether and ethyl acetate (B1210297) fractions of Solanum incanum peel. semanticscholar.orgresearchgate.net In such analyses, a capillary column like the HP-5ms, which has a (5% phenyl) polymethylsiloxane stationary phase, is often employed. semanticscholar.orgresearchgate.net The separation is typically carried out using helium as the carrier gas with a defined flow rate and a programmed oven temperature gradient to ensure the effective separation of volatile and semi-volatile compounds. semanticscholar.orgresearchgate.net

In a study on the volatile compounds in burdock root tea, this compound was identified using headspace GC-MS (HS-GC-MS). nih.gov This method is particularly suitable for analyzing volatile organic compounds in solid or liquid samples. The study highlighted the importance of selecting an appropriate capillary column for optimal separation, comparing the performance of HP-5 MS UI and DB-624 UI columns, with the latter providing better resolution and peak response for the compounds of interest. nih.gov

The retention time of this compound can vary depending on the specific chromatographic conditions. For example, in one analysis, it was detected at a retention time of 10.790 minutes, while in another, it appeared at 10.308 minutes. semanticscholar.orgresearchgate.net A separate study on burdock root tea reported a retention time of 6.747 minutes under their specific HS-GC-MS conditions. nih.govresearchgate.net These variations underscore the importance of consistent analytical methods for reproducible results.

While GC-MS is a powerful tool for the analysis of this compound, information regarding the use of High-Performance Liquid Chromatography (HPLC) for its separation and purity assessment is not extensively documented in the reviewed literature.

The following tables summarize the GC-MS conditions used in the identification of this compound in different studies.

Table 1: GC-MS Parameters for Analysis of this compound in Solanum incanum Peel Extract semanticscholar.orgresearchgate.net

| Parameter | Value |

| Instrument | Agilent 6890 GC with Agilent 5973 Mass Selective Detector |

| Column | HP-5ms fused silica (B1680970) capillary |

| (5% phenyl) polymethylsiloxane stationary phase | |

| Length: 30 m | |

| Internal Diameter: 0.25 mm | |

| Film Thickness: 0.25 µm | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 200°C |

| Interface Temperature | 280°C |

| Oven Program | Initial temp 40°C (hold 10 min), ramp 3°C/min to 200°C, ramp 2°C/min to 220°C |

| Injection | 1 µL, splitless |

| Detector (MS) | Electron Impact (EI) mode, 70 eV |

| Scan Range | 45-400 amu |

| Retention Time | 10.308 min / 10.790 min |

Table 2: HS-GC-MS Parameters for Analysis of this compound in Burdock Root Tea nih.gov

| Parameter | Value |

| Instrument | Agilent 7890B-5977B GC-MS with Agilent 7697A Headspace Sampler |

| Column | J&W DB-624 UI capillary |

| (6% Cyanopropylphenyl, 94% dimethylsiloxane) | |

| Length: 30 m | |

| Internal Diameter: 0.250 mm | |

| Film Thickness: 1.4 µm | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 200°C |

| Oven Program | Initial temp 40°C (hold 5 min), ramp 8°C/min to 170°C, ramp 20°C/min to 230°C (hold 8 min) |

| Injection | Split ratio 10:1 |

| Detector (MS) | Electron Impact (EI) mode, 70 eV |

| Scan Range | m/z 45 to 600 |

| Retention Time | 6.747 min |

Computational and Theoretical Studies of 2,3 Dimethoxy 1,4 Dioxane

Quantum Chemical Calculations for Conformational and Energetic Analysis

The conformational landscape of 2,3-dimethoxy-1,4-dioxane is governed by a delicate balance of steric and stereoelectronic effects. Quantum chemical calculations are indispensable for analyzing the relative energies of different conformers and the barriers to their interconversion. The molecule exists as two primary anomers, and computational techniques have been employed to determine their main geometrical parameters. uco.es

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For systems analogous to this compound, DFT methods like B3LYP with basis sets such as 6-311+G** are frequently used to analyze conformational preferences. tandfonline.com These studies help in understanding the impacts of both endo- and exo-anomeric effects on the molecule's geometry and stability. tandfonline.com

DFT calculations have been applied to this compound to explore its molecular structure. uco.es In related dioxane systems, DFT has been used to elucidate reaction mechanisms, such as the nucleophilic addition of diols to activated alkynes to form the dioxane ring, by modeling the transition states and intermediates. researchgate.net For example, studies on similar butyrophenone (B1668137) derivatives containing a dioxane ring use DFT to map electronic properties like HOMO-LUMO gaps, which are crucial for predicting reactivity.

Table 1: Representative DFT-Calculated Parameters for Dioxane Derivatives

| Parameter | Value/Description | Context |

|---|---|---|

| Computational Method | B3LYP/6-311++G(d,p) | A common level of theory for studying dioxane reaction mechanisms. researchgate.net |

| HOMO-LUMO Gap | Lowered by methoxy (B1213986) groups | Indicates increased molecular stability due to electron-donating effects. |

| LUMO Localization | Focused on ketone and dioxane carbons | Suggests sites of electrophilic attack or reactivity. |

| Axial vs. Equatorial Preference | Axial preference often observed | Driven by the anomeric effect in 2-substituted-1,3-dioxanes. tandfonline.com |

This table is generated based on data from analogous compounds to illustrate typical DFT findings.

Before the widespread adoption of DFT, ab initio methods were the gold standard for high-accuracy quantum chemical calculations. For this compound, ab initio Möller-Plesset (MP2) perturbation theory has been used to calculate its geometrical parameters. uco.es Such methods, while computationally more demanding, provide a rigorous framework for studying electron correlation effects, which are vital for accurately describing non-covalent interactions that influence conformation. Studies on the parent 1,4-dioxane (B91453) molecule have used methods like MP2 with large basis sets (e.g., aug-cc-pVTZ) to investigate its structure and reaction kinetics. nih.gov

Semiempirical methods, while less accurate, offer a computationally inexpensive way to screen molecular conformations and properties, particularly for larger systems. researchgate.net For instance, conformational analyses of complex dioxane derivatives have been performed using semiempirical approaches to complement experimental data and higher-level ab initio calculations. acs.org These methods are useful for obtaining initial geometries for optimization at higher levels of theory.

Density Functional Theory (DFT) Investigations

Theoretical Deconvolution of Anomeric Effects

The anomeric effect, a fundamental concept in stereochemistry, describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to favor an axial rather than an equatorial orientation. In this compound, this effect is a primary determinant of its conformational equilibrium. uco.es

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex results of a quantum chemical calculation into the intuitive language of Lewis structures, lone pairs, and orbital interactions. It is particularly effective for dissecting the electronic origins of the anomeric effect. rsc.org NBO analysis has been specifically applied to study the anomeric equilibrium in this compound. uco.es

The anomeric effect is primarily attributed to a stabilizing hyperconjugative interaction between the lone pair (n) of an endocyclic oxygen atom and the antibonding orbital (σ) of the exocyclic C-O bond (the methoxy group). acs.orgrsc.org NBO analysis quantifies the energy of these n → σ interactions. For the axial conformer, the anti-periplanar alignment of the oxygen lone pair and the C-O σ* orbital allows for maximum overlap and a strong stabilizing interaction.

In systems analogous to acetals, such as 1,2,4,5-tetraoxane, the n(O) → σ*(C-O) interactions provide significant stabilization, with each interaction contributing as much as 14.1 kcal/mol. rsc.org This value highlights the substantial energetic impact of stereoelectronic effects on molecular stability. The preference for an axial conformation in many 2-substituted-1,3-dioxanes is often in conflict with steric repulsion, but the electronic stabilization from the anomeric effect frequently dominates. tandfonline.com

Table 2: NBO Analysis of Anomeric Stabilization in an Axial Conformer

| Interacting Orbitals | Description | Typical Stabilization Energy (kcal/mol) |

|---|---|---|

| n(O_ring) → σ(C-O_substituent)* | Hyperconjugation between ring oxygen lone pair and the antibonding orbital of the axial substituent bond. | 5 - 15 |

This table presents typical values for analogous systems to illustrate the quantitative assessment of stereoelectronic stabilization. rsc.org

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Mechanistic Elucidation of Reaction Pathways through Computational Modeling

Computational modeling is a crucial tool for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction kinetics. While specific mechanistic studies on this compound are not widely published, research on closely related compounds demonstrates the power of these methods.

For instance, the related compound 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a stable precursor to 2,3-dimethylene-1,4-dioxane, which undergoes [4+2] cycloaddition reactions. nih.govrsc.org Computational studies on similar cycloadditions suggest that such reactions can proceed through a polar mechanism. researchgate.net Theoretical modeling could map the potential energy surface of this transformation, identifying whether the reaction is concerted or stepwise and clarifying the role of catalysts like Lewis acids.

Furthermore, computational quantum chemistry has been used to investigate the oxidative degradation of the parent 1,4-dioxane by hydroxyl radicals. nih.gov These studies model the transition states for hydrogen abstraction, revealing a kinetic preference for attacking axial hydrogens, and quantify the effects of solvation on the reaction pathways. nih.gov Such an approach could be directly applied to this compound to predict its atmospheric fate or its behavior in advanced oxidation processes.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

Molecular dynamics simulations are a powerful computational tool used to predict the time-dependent behavior of molecules, offering insights into conformational changes, solvent interactions, and thermodynamic properties. In the absence of direct simulations for this compound, we can construct a detailed predictive model of its dynamic behavior by examining simulations of its constituent parts and related structures.

Predicted Ring Dynamics:

The core of the molecule is the 1,4-dioxane ring, which is not static. Theoretical and experimental studies have established that the 1,4-dioxane ring predominantly exists in a chair conformation. researchgate.netacs.org However, it undergoes dynamic interconversion between two equivalent chair forms through a higher-energy twist-boat conformation. researchgate.netacs.org MD simulations of pure 1,4-dioxane have shown that the equilibrium is almost entirely shifted toward the chair conformer, with populations of twist-boat forms being exceedingly low (less than 0.01%). researchgate.net The energy barrier for this chair-to-twist-boat inversion is a key determinant of the ring's flexibility.

The dynamic process involves the puckering of different parts of the ring, leading to transitions between the stable chair ground state and the transient twist-boat intermediate. This ring-flipping is a fundamental aspect of its dynamic character.

Influence of Methoxy Substituents:

The introduction of two methoxy groups at the C2 and C3 positions significantly complicates this dynamic picture. The orientation of these substituents (axial or equatorial) and the rotation around the C-O bonds will be governed by a combination of steric and stereoelectronic effects.

Conformational Isomerism: For this compound, several diastereomers are possible (cis and trans), each with its own set of conformational possibilities (diaxial, diequatorial, axial-equatorial). The dynamic behavior would involve not only the ring inversion but also the interconversion between these substituent orientations.

The Anomeric Effect: A critical factor in determining the conformational preference of the methoxy groups is the anomeric effect. This stereoelectronic phenomenon describes the tendency for a heteroatomic substituent (like a methoxy group) on a heterocyclic ring next to another heteroatom (the ring oxygen) to favor the axial position, despite the potential for greater steric hindrance. wikipedia.orgscripps.eduquimicaorganica.org This preference arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the substituent. quimicaorganica.orgresearchgate.net In this compound, this effect would stabilize conformations where one or both methoxy groups are in an axial orientation. Computational studies on 2-substituted-1,4-dioxanes have quantified this effect, showing a clear preference for the axial conformer that correlates with the electronegativity of the substituent. nih.gov

Insights from 1,2-Dimethoxyethane (B42094) (DME): The C-O-C-C-O-C backbone of this compound contains the same O-C-C-O and C-O-C-C dihedral angles found in 1,2-dimethoxyethane (DME). Extensive MD simulations on DME have provided detailed information about the conformational dynamics of these linkages. acs.orgacs.orgaip.org These studies show that the population of different conformers (e.g., trans, gauche) is highly dependent on the environment, such as the solvent and temperature. acs.orgaip.org This suggests that the dynamic behavior of the methoxy groups in this compound would also be sensitive to solvent conditions, with polar solvents potentially influencing the conformational equilibrium through specific interactions like hydrogen bonding. acs.org

Predicted Dynamic Behavior from MD Principles:

A molecular dynamics simulation of this compound would be expected to reveal the following:

Ring Interconversion: The 1,4-dioxane ring would primarily populate the chair conformation, with rapid fluctuations and occasional inversions through a twist-boat transition state.

Substituent Orientation: The equilibrium between axial and equatorial methoxy groups would be a key feature. The anomeric effect would likely lead to a significant population of conformers with at least one axial methoxy group. The relative stability of diaxial, diequatorial, and axial-equatorial forms would depend on the specific isomer (cis or trans) and the balance between steric repulsion and the stabilizing anomeric effect.

Dihedral Angle Dynamics: The C2-C3 bond and the C-O bonds of the methoxy groups would exhibit rotational motion, leading to a distribution of dihedral angles similar to those observed in DME, but constrained by the cyclic nature of the ring.

Solvent Effects: The conformational landscape would be influenced by the solvent. In aqueous solutions, for example, hydrogen bonding between water and the ether oxygens would likely alter the energy barriers for conformational changes and could shift the equilibrium towards more polar conformers. dntb.gov.uanih.gov

Illustrative Data from Analogous Systems:

To provide a quantitative basis for these predictions, the following tables present data from computational studies on the parent 1,4-dioxane and the anomeric effect in related systems.

Table 1: Calculated Relative Energies of 1,4-Dioxane Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Source |

| Chair | 0.00 | >99.9% | researchgate.net |

| Twist-Boat | ~6-7 | <0.01% | researchgate.net |

This table illustrates the strong energetic preference for the chair conformation in the unsubstituted 1,4-dioxane ring.

Table 2: Anomeric Effect in 2-Methoxy-tetrahydropyran (A Model System)

| Conformer | Relative Stability | Key Stabilizing/Destabilizing Factor | Source |

| Axial | More Stable | Anomeric Effect (Hyperconjugation) | wikipedia.orgquimicaorganica.org |

| Equatorial | Less Stable | Steric Preference (without anomeric effect) | wikipedia.orgquimicaorganica.org |

This table demonstrates the energetic favorability of the axial orientation for a methoxy group adjacent to a ring oxygen, a key principle for predicting the structure of this compound.

Applications of 2,3 Dimethoxy 1,4 Dioxane in Advanced Synthesis and Materials Science

Building Block for Complex Organic Molecules

The dioxane framework, substituted with methoxy (B1213986) groups, provides a stable yet reactive platform for constructing intricate organic molecules. This has made it a valuable intermediate in multi-step syntheses.

Derivatives of 2,3-dimethoxy-1,4-dioxane are valuable intermediates in the synthesis of various biologically important molecules, including pharmaceuticals and agrochemicals. acs.orgceon.rs The structural characteristics of these compounds make them effective building blocks in medicinal chemistry. acs.org For instance, the related compound 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a stable precursor that can be converted into intermediates for biologically significant materials. mdpi.comrsc.orgnih.govrsc.org These intermediates are particularly useful in the synthetic study of 1,2-dihydroxycyclohexanes and their 1,2-hydroxylamine analogues, which are moieties found in compounds like alpha-1 adrenoceptor antagonists and sulfonamide CA inhibitors. nih.gov

Furthermore, a specific derivative, dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dicarboxylate, has been utilized as a starting material for the synthesis of important biologically active compounds such as (+)-aspicilin. frontiersin.org The versatility of these dioxane-based compounds allows for the creation of innovative products, including potential drug candidates with improved therapeutic profiles. acs.org

The compound 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a key precursor for generating six-membered carbocycles. nih.gov It serves as a stable, readily prepared precursor to 2,3-dimethylene-1,4-dioxane. mdpi.comrsc.orgnih.govrsc.org This intermediary diene is highly reactive and participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles to create functionalized cyclohexene (B86901) derivatives. mdpi.comnih.govrsc.org

These resulting cycloaddition adducts are valuable as they are latent 2-hydroxycyclohexanones, which can be further transformed into a variety of cyclohexanol (B46403) derivatives. nih.gov The construction of these six-membered rings is a reliable and straightforward approach for synthesizing complex molecules. nih.gov The process often requires high temperatures to generate the unstable 2,3-dimethylene-1,4-dioxane from its more stable dimethoxy precursor. nih.govrsc.org

Table 1: Diels-Alder Cycloaddition using in situ generated 2,3-Dimethylene-1,4-dioxane This table summarizes the reaction conditions for the [4+2] cycloaddition between 2,3-dimethylene-1,4-dioxane (generated from 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane) and the dienophile N-phenylmaleimide.

| Entry | Equivalents of Precursor | Catalyst/Additive | Temperature (°C) | Yield (%) |

| 1 | 2.0 | AlCl₃ | - | 51 rsc.org |

| 2 | 2.0 | - | 200 | 62 rsc.org |

| 3 | 2.0 | - | 220 | 55 rsc.org |

| 4 | 3.0 | - | 200 | 73 rsc.org |

| 5 | 5.0 | - | 200 | 70 rsc.org |

Data sourced from Shimizu et al. (2021). rsc.org

Precursors for Biologically Significant Compounds

Role in Polymer Chemistry and Functional Materials

The utility of this compound derivatives extends into materials science, where they function as precursors to important monomers for specialty polymers.

The synthesis of the highly successful conducting polymer Poly(3,4-ethylenedioxythiophene) (PEDOT) can be traced back to a derivative of this compound. nih.govclockss.org Specifically, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is used to generate 2,3-dimethylene-1,4-dioxane in situ. nih.govclockss.org This reactive diene is then used in the construction of thiophene (B33073) derivatives, most notably 3,4-ethylenedioxythiophene (B145204) (EDOT). nih.govclockss.org

EDOT is the essential monomer that is polymerized to form PEDOT. clockss.org A two-step synthesis has been developed where 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane reacts with elemental sulfur (S₈) in the presence of a copper iodide (CuI) catalyst to yield EDOT. clockss.org This method provides a direct route from a stable dioxane precursor to the monomer required for one of the most important materials in organic electronics. clockss.org

Table 2: Synthesis of EDOT from 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane This table shows the results for the synthesis of EDOT via the reaction of the dioxane precursor with elemental sulfur under microwave irradiation.

| Entry | Additive (equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | 180 | 6 | 0 clockss.org |

| 2 | CuI (0.1) | 180 | 1 | 21 clockss.org |

| 3 | CuI (0.1) | 180 | 6 | 37 clockss.org |

| 4 | CuI (0.1) | 200 | 6 | 28 clockss.org |

| 5 | CuI (0.2) | 180 | 6 | 32 clockss.org |

Data sourced from Hachiya et al. (2014). clockss.org

While direct polymerization of this compound is not prominently documented, related dioxane and diol structures are significant in the field of biodegradable polymers. Aliphatic polyesters, a major class of biodegradable polymers, can be synthesized through the ring-opening polymerization of cyclic lactones and the polycondensation of diols and dicarboxylic acids. ceon.rsnih.gov

For instance, 1,4-dioxane-2,5-diones, such as lactide, are common monomers for producing polylactide (PLA), a widely used biodegradable polymer. google.com Other functionalized dioxane monomers, like 5-methyl-5-allyloxycarbonyl-1,3-dioxane-2-one, are used in copolymerizations to create functional polyesters. nih.gov Furthermore, research has been conducted on copolyesters derived from (2S,3S)-2,3-dimethoxy-1,4-butanediol, a structure closely related to the ring-opened form of this compound, highlighting the potential of such building blocks in creating degradable materials. researchgate.net The synthesis of biodegradable thermosetting resins has also been demonstrated using aliphatic Meldrum's acid derivatives, which are based on a 1,3-dioxane-4,6-dione (B14002328) structure. acs.org

Monomeric Precursors for Electron-Conducting Polymers (e.g., PEDOT)

Utility in Asymmetric Synthesis

Chiral derivatives of this compound serve as valuable building blocks and ligands in the field of asymmetric catalysis, where the goal is to synthesize specific stereoisomers of a chiral product. A tartrate-derived dicarboxylate, specifically dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dicarboxylate, can be efficiently reduced to its corresponding diol derivative. frontiersin.org This resulting diol, commercialized under the name Diolane, has found use in asymmetric catalysis. frontiersin.org Notably, Diolane has been successfully employed as a chiral ligand in the asymmetric catalytic Petasis reaction, a method for forming carbon-carbon bonds. frontiersin.org

Development as Chiral Auxiliaries and Ligands

The development of efficient chiral catalysts is a cornerstone of modern asymmetric synthesis, with the design of novel chiral ligands being a critical strategy. The rigid 1,4-dioxane (B91453) framework has been identified as a promising backbone for such ligands.

Recent research has focused on utilizing inexpensive and readily available biomass-derived materials, such as tartaric acid, for the synthesis of complex chiral molecules. This approach has led to the development of chiral 1,2-diacetals featuring a 1,4-dioxane ring, which have shown potential as effective ligands in enantioselective catalysis. Although much of the documented research has centered on the 2,3-dimethyl analog of this compound, these studies highlight the synthetic versatility of the core structure.

For instance, new chiral amines and dicarboxamides with a C2-symmetric 1,4-dioxane skeleton have been synthesized from derivatives of tartaric acid. This process involves creating a dimethoxy-dimethyl-1,4-dioxane intermediate, which is then converted into various chiral ligands. The synthesis pathways allow for the creation of a portfolio of chiral amines and phosphines, demonstrating the utility of the dimethoxy-dioxane framework as a foundational building block.

Table 1: Examples of Chiral Ligands Synthesized from a 1,4-Dioxane Precursor

| Compound Name | Precursor | Type of Ligand |

|---|---|---|

| (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl guidechem.comvdoc.pubdioxane | Bismesylate derivative | Intermediate for Amines |

| (2R,3R,5S,6S)-(5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-diyl)dimethanamine | Diazide derivative | Diamine |

| (2R,3R,5S,6S)-5,6-Dimethoxy-N,N,5,6-tetramethyl guidechem.comvdoc.pubdioxane-2,3-dicarboxamide | Diester derivative | Dicarboxamide |

This table showcases derivatives developed from the 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane framework, illustrating the potential of the core structure in ligand synthesis.

Applications in Enantioselective Catalysis

The chiral ligands derived from the this compound skeleton have been successfully applied in several types of enantioselective catalytic reactions. The rigidity of the dioxane ring is considered a key factor in achieving high levels of stereocontrol in these transformations.

One notable application is in the field of asymmetric hydrogenation. Diphosphine ligands incorporating the 1,4-dioxane backbone, such as DioxPhos, have been commercialized and used for the Rh(I)-catalyzed hydrogenation of enamide substrates, producing chiral amino alcohols with high enantioselectivities (94-99% ee). While this specific ligand is a derivative, it underscores the effectiveness of the chiral dioxane framework in catalysis.

Furthermore, diol derivatives obtained from the reduction of compounds like dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dicarboxylate have found use in asymmetric catalysis. A commercialized version of this diol, known as Diolane, has been effectively used in the asymmetric catalytic Petasis reaction.

Reagent in Diverse Organic Transformations

Beyond its role in chiral applications, the this compound structure, particularly its 2,3-dimethyl analog, serves as a key reagent in other significant organic transformations. It is frequently employed as a stable, convenient precursor for the in situ generation of a highly reactive diene, 2,3-dimethylene-1,4-dioxane. This reactive intermediate readily participates in cycloaddition reactions.

[4+2] Cycloaddition Reactions: The in situ generation of 2,3-dimethylene-1,4-dioxane from its dimethoxy-dimethyl precursor allows for [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles. This method provides a powerful tool for constructing functionalized cyclohexene derivatives, which are valuable intermediates for biologically important materials. The reaction is typically carried out under microwave irradiation at high temperatures in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Table 2: [4+2] Cycloaddition of in situ Generated Diene with N-phenylmaleimide

| Entry | Equivalents of Precursor | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 2 | 180 | 51 |

| 2 | 2 | 200 | 55 |

| 3 | 2 | 220 | 48 |

| 4 | 3 | 200 | 63 |

| 5 | 4 | 200 | 65 |

This table summarizes the optimization of the Diels-Alder reaction between the diene precursor (2,3-dimethoxy-2,3-dimethyl-1,4-dioxane) and N-phenylmaleimide, highlighting the effect of precursor amount and temperature on the yield of the cycloaddition product.

Synthesis of Conducting Polymers: The same precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, is instrumental in a two-step synthesis of 3,4-ethylenedioxythiophene (EDOT). EDOT is a crucial monomer for the production of poly(3,4-ethylenedioxythiophene) (PEDOT), one of the most important and widely used electron-conducting polymers in materials science. The synthesis involves the reaction of the dioxane precursor with a sulfur source in the presence of a copper(I) iodide catalyst.

Additionally, this compound itself is listed as a polar aprotic organic solvent that can be used in the synthesis of copper nanoparticles. google.com It is capable of dissolving copper salts and reducing agents, facilitating the formation of the nanoparticles. google.com

Future Research Directions and Perspectives in 2,3 Dimethoxy 1,4 Dioxane Chemistry

Innovation in Sustainable and Scalable Synthetic Methodologies

While effective, traditional syntheses of 2,3-dimethoxy-1,4-dioxane often rely on stoichiometric acid catalysts, organic solvents, and energy-intensive purification methods. The future demands a shift towards greener, more efficient, and scalable production protocols. Research in this area will focus on several key innovations.

Heterogeneous Catalysis: The replacement of homogeneous acid catalysts (e.g., p-toluenesulfonic acid) with solid, reusable catalysts such as zeolites, functionalized silicas, or ion-exchange resins. These systems simplify product isolation, minimize acidic waste streams, and allow for continuous processing.

Flow Chemistry: Transitioning from batch production to continuous flow synthesis in microreactors offers superior control over reaction parameters (temperature, pressure, residence time), enhanced safety, and improved space-time yields. This approach is particularly well-suited for optimizing the acetalization reaction between glyoxal (B1671930) and ethylene (B1197577) glycol, followed by the methoxy (B1213986) group installation.

Bio-derived Feedstocks: Investigating synthetic routes that utilize feedstocks derived from renewable biomass. For instance, developing integrated processes for the catalytic oxidation of bio-ethanol to glyoxal, which can then be directly converted to the target dioxane, would significantly improve the compound's sustainability profile.

The table below compares current and proposed future synthetic approaches.

Interactive Data Table 8.1: Comparison of Synthetic Methodologies for this compound

| Feature | Current Standard Methodology | Proposed Future Methodology | Key Advantage of Innovation |

|---|---|---|---|

| Catalyst System | Homogeneous acids (e.g., p-TSA) | Heterogeneous solid acids (e.g., Zeolites, Resins) | Catalyst reusability, reduced waste, simplified purification |

| Process Type | Batch reaction in large vessels | Continuous flow in microreactors | Enhanced safety, superior process control, scalability |

| Solvent Usage | Organic solvents (e.g., Toluene) with azeotropic removal of water | Solvent-free or green solvents (e.g., Cyrene™) | Reduced environmental impact and operational hazards |

| Feedstock Origin | Petroleum-based glyoxal and ethylene glycol | Biomass-derived feedstocks | Increased sustainability and reduced carbon footprint |

Discovery of Novel Reactivity Patterns and Multi-Component Transformations

The primary application of this compound is as a masked 1,2-dicarbonyl electrophile. Future research will aim to uncover more nuanced and powerful reactivity patterns, particularly in the context of complex molecule synthesis.

Asymmetric Ring-Opening: A significant frontier is the development of catalytic asymmetric methods for the ring-opening of the dioxane core. The use of chiral Brønsted or Lewis acids could potentially differentiate the two latent carbonyl groups, enabling enantioselective access to α-hydroxy aldehydes or related chiral building blocks.

Novel Multi-Component Reactions (MCRs): Designing new MCRs that incorporate this compound as the C2-synthon is a promising strategy for rapidly building molecular complexity. Research could explore novel variants of the Ugi or Passerini reactions or entirely new transformations that leverage the controlled release of glyoxal in situ under specific catalytic conditions.

Photoredox and Electrochemical Activation: Investigating non-traditional activation modes is a key future direction. Photoredox or electrochemical methods could potentially trigger single-electron transfer processes, leading to radical intermediates derived from the dioxane structure. This would open a completely new set of C-C and C-heteroatom bond-forming reactions, distinct from its classical two-electron electrophilic chemistry.

Interactive Data Table 8.2: Proposed Novel Multi-Component Reactions (MCRs)

| Proposed MCR | Key Components | Potential Product Scaffold | Synthetic Value |

|---|---|---|---|

| Asymmetric Pictet-Spengler-Type Reaction | This compound, Tryptamine derivative, Chiral acid catalyst | Enantioenriched Tetrahydro-β-carbolines | Access to chiral alkaloid cores |

| Dioxane-Ugi Variant | This compound, Primary amine, Isocyanide, Carboxylic acid | Highly functionalized α,α'-di(acylamino)ethane derivatives | Rapid generation of complex peptide mimics |

| Radical-Polar Crossover Annulation | this compound, Alkene, Photoredox catalyst | Functionalized 1,4-Dioxane (B91453) or Tetrahydrofuran derivatives | Construction of complex heterocyclic systems |

Rational Design and Synthesis of New Dioxane Derivatives with Enhanced Functionality

Modifying the core this compound structure is a powerful strategy for tuning its properties and creating specialized reagents. This involves the rational design and synthesis of new analogues with tailored reactivity, solubility, and handling characteristics.

Chiral Auxiliaries: Replacing the methoxy groups with chiral alkoxy groups derived from recoverable chiral alcohols (e.g., menthol, 8-phenylmenthol). The resulting diastereomeric dioxane derivatives could serve as chiral glyoxal equivalents, enabling stereocontrolled additions to prochiral nucleophiles.

Steric and Electronic Tuning: Introducing substituents at the C5 and C6 positions of the dioxane ring (derived from substituted 1,2-diols) can modulate the stability and steric environment of the molecule. Bulky groups could enhance stability or favor mono-reaction of the unmasked glyoxal, while electron-withdrawing groups could facilitate a more rapid ring-opening.

Bifunctional Reagents: Incorporating additional functionalities onto the dioxane scaffold itself. For example, a derivative bearing an alkyne or azide (B81097) group would create a bifunctional reagent capable of participating in both glyoxal-type chemistry and "click" chemistry, ideal for applications in bioconjugation or materials science.

Interactive Data Table 8.3: Design Concepts for Novel Dioxane Derivatives

| Derivative Class | Structural Modification | Anticipated Functional Advantage | Example Application |

|---|---|---|---|

| Chiral Dioxanes | Methoxy groups replaced with chiral auxiliaries (e.g., (-)-menthoxy) | Enables diastereoselective reactions upon ring-opening | Asymmetric synthesis of α-hydroxy acids |

| Sterically Hindered Dioxanes | Substituents on the C5/C6 positions (e.g., from 1,2-diphenylethane-1,2-diol) | Increased stability; potential for selective mono-functionalization | Controlled synthesis of unsymmetrical N-heterocycles |

| "Clickable" Dioxanes | Integration of an azide or alkyne handle on the dioxane backbone | Creates a dual-handle reagent for orthogonal ligation strategies | Site-specific protein modification and polymer cross-linking |

Advanced Computational Strategies for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating research by providing deep mechanistic insights and predicting chemical behavior. The application of advanced modeling to this compound chemistry will be indispensable.

Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations can be employed to map the complete energy profiles of key reactions, such as the acid-catalyzed ring-opening. This can clarify the role of the catalyst, solvent, and substituents, guiding the rational design of more efficient reaction conditions. Furthermore, DFT can be used to predict the stereochemical outcomes of the proposed asymmetric reactions.

Machine Learning for Reaction Optimization: By generating high-throughput experimental data, machine learning (ML) algorithms can be trained to predict reaction outcomes (e.g., yield, selectivity) based on a set of input parameters (catalyst, substrate, solvent, temperature). This predictive power can drastically reduce the experimental effort required to optimize new transformations.

Molecular Dynamics Simulations: MD simulations can provide insights into the conformational dynamics of the dioxane ring and its derivatives in solution or within a catalyst's active site. This is crucial for understanding substrate-catalyst interactions, solvent effects, and the conformational prerequisites for reactivity.

Interactive Data Table 8.4: Application of Computational Methods in Dioxane Chemistry

| Computational Method | Research Objective | Key Parameters for Investigation | Expected Outcome |

|---|---|---|---|

| Density Functional Theory (DFT) | Model the transition state of asymmetric ring-opening | Activation energy barriers (ΔG‡), catalyst-substrate binding energies | Prediction of optimal chiral catalyst structure and enantioselectivity |

| Machine Learning (ML) | Predict yields for a novel MCR | Substrate features, catalyst loading, temperature, concentration | A predictive model for rapid reaction optimization and scope exploration |

| Molecular Dynamics (MD) | Understand conformational preferences of functionalized derivatives | Torsional angles, solvent shell structure, non-covalent interactions | Rationalization of substituent effects on reactivity and stability |

Expanding Interdisciplinary Applications in Chemical Biology and Advanced Materials

The unique properties of this compound as a controlled source of a reactive dialdehyde (B1249045) position it for significant impact beyond traditional synthesis. Future research will focus on leveraging this chemistry in interdisciplinary fields.

Chemical Biology: The ability of glyoxal to rapidly and covalently cross-link arginine and lysine (B10760008) residues makes its masked form an ideal tool for chemical biology. Derivatives of this compound can be developed as pH-triggered cross-linkers to study protein-protein interactions within specific cellular compartments. Bifunctional derivatives could be used to capture and identify protein binding partners.

Polymer and Materials Science: As a difunctional monomer, this compound is a prime candidate for the synthesis of advanced polymers and materials. Its reaction with diamines or other dinucleophiles can be used to form novel polyimines. Crucially, the imine bond is often dynamic, opening the door to creating self-healing materials, adaptable networks (vitrimers), and responsive hydrogels whose properties can be tuned by pH.

Surface Modification: The reagent can be used to functionalize surfaces that are decorated with primary amine groups. Upon acid activation, the exposed dialdehyde can be used to immobilize biomolecules, sensors, or other functional coatings onto a material's surface.

Interactive Data Table 8.5: Prospective Interdisciplinary Applications

| Field | Specific Application | Underlying Principle |

|---|---|---|

| Chemical Biology | pH-responsive protein cross-linking for proteomics | Acid-catalyzed deprotection of the dioxane in specific cellular organelles (e.g., endosome) followed by reaction with lysine/arginine residues. |

| Materials Science | Synthesis of self-healing hydrogels | Formation of a polymer network via dynamic covalent imine bonds between unmasked glyoxal and polyamines, allowing for bond reformation upon damage. |

| Biomaterials | Surface functionalization of medical implants | Covalent immobilization of bioactive peptides onto an amine-coated surface via dialdehyde chemistry to promote tissue integration. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for producing 2,3-Dimethoxy-1,4-dioxane, and how do reaction conditions influence isomer distribution?

- Methodology : Synthesis often involves etherification of 1,4-dioxane derivatives. For example, chlorinated precursors like 2,3-dichloro-1,4-dioxane can undergo nucleophilic substitution with methoxide ions (NaOCH₃) under controlled temperatures (e.g., 60–80°C) to introduce methoxy groups. Catalysts such as Lewis acids (e.g., FeCl₃) may optimize yield by stabilizing intermediates . Reaction conditions (temperature, solvent polarity) critically affect isomer purity, as noted in studies on analogous dioxane derivatives .

- Data Note : Isomer distribution can be monitored via GC-MS or NMR, with optimized protocols for resolving methoxy positional isomers .

Q. How can researchers reliably characterize this compound’s physicochemical properties, and what databases provide validated parameters?

- Methodology : Key properties (e.g., logP, vapor pressure) are determined experimentally via HPLC for partitioning behavior and thermogravimetric analysis for volatility. Computational tools (e.g., EPI Suite) supplement experimental data. The EPA’s CompTox Chemicals Dashboard provides peer-reviewed data for related dioxanes, though specific parameters for this compound may require extrapolation from structural analogs .

- Validation : Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) ensures consistency in NMR/IR peaks .

Q. What standardized assays are recommended for preliminary toxicity screening of this compound?

- Methodology : Use in vitro assays such as the Ames test (Salmonella mutagenicity) and micronucleus assays to assess genotoxicity. For oxidative stress, measure glutathione depletion in hepatocyte models, as demonstrated in 1,4-dioxane studies . Acute toxicity can be evaluated via OECD Guideline 423 (acute oral toxicity in rodents), with LC50/EC50 calculations for environmental hazard .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) degrade this compound in contaminated water, and what mechanistic insights exist?

- Methodology : AOPs like UV/H₂O₂, photocatalysis (TiO₂), and activated persulfate (Fe²⁺/S₂O₈²⁻) generate radicals (•OH, SO₄•⁻) that cleave the dioxane ring. Studies on 1,4-dioxane show >90% degradation via •OH attack at ether linkages, but methoxy groups may alter reactivity. Monitor intermediates via LC-QTOF-MS and quantify mineralization via TOC analysis .

- Challenges : Methoxy substituents could slow degradation by steric hindrance or stabilize radical intermediates, requiring tailored AOP conditions .

Q. What computational models predict the environmental fate of this compound, and how do they address data gaps in biodegradation?

- Methodology : Apply EPI Suite’s BIOWIN and STP modules to estimate biodegradation half-lives and aquatic toxicity. Molecular dynamics simulations can model interactions with microbial enzymes (e.g., cytochrome P450). For field validation, use stable isotope probing (SIP) in soil/water microcosms to track microbial uptake .

- Data Gaps : Limited experimental biodegradation data necessitate conservative assumptions in models, highlighting the need for in situ metabolite profiling .

Q. How do researchers reconcile contradictory data on the carcinogenic potential of 1,4-dioxane derivatives, and what implications exist for this compound?

- Methodology : Address discrepancies via mode-of-action (MoA) studies. For example, 1,4-dioxane’s carcinogenicity is linked to reactive metabolites (e.g., β-ethoxyacrolein), but methoxy groups may alter metabolic pathways. Compare in vivo tumorigenicity (e.g., 90-day rodent studies) with in vitro mutagenicity data. Use benchmark dose modeling (BMD) to refine risk assessments .

- Regulatory Context : The EPA’s TSCA risk evaluation framework emphasizes mechanistic consistency over default linear extrapolation, urging researchers to clarify metabolic differences between analogs .

Data Contradiction Analysis